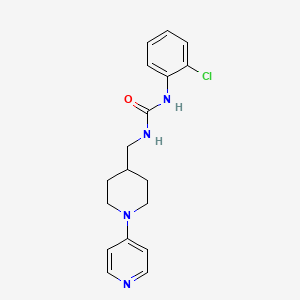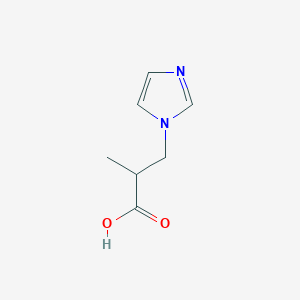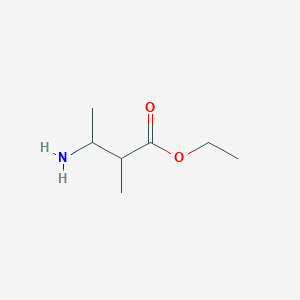![molecular formula C24H16F3N3 B2879203 1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-86-8](/img/structure/B2879203.png)
1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazolo[4,3-c]quinoline core, which is a type of nitrogen-containing heterocycle . It also has a trifluoromethyl group (-CF3), a phenyl group (C6H5), and a 4-methylphenyl group (C7H7) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[4,3-c]quinoline core would likely contribute to the compound’s rigidity and planarity . The trifluoromethyl group could introduce a degree of polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrazolo[4,3-c]quinoline core might participate in electrophilic and nucleophilic substitution reactions . The trifluoromethyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and permeability .Aplicaciones Científicas De Investigación
OLED Material
1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents, including 1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline, have been explored as emitting materials in organic light-emitting diodes (OLEDs). These compounds show potential for bright blue light emission in OLED devices, indicating their relevance in display technology and lighting applications (Balasubramaniam et al., 2001).
Green Chemistry Synthesis
In green chemistry, these compounds are synthesized via environmentally friendly methods. For instance, the L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones demonstrates the potential of these compounds in sustainable chemical synthesis (Rajesh et al., 2011).
Optical Absorption Studies
Research on pyrazoloquinoline derivatives, including this compound, involves examining their optical absorption properties. These studies contribute to understanding the photophysical behavior of these compounds, which is crucial for their application in photonic and optoelectronic devices (Kościń et al., 2003).
Anticancer Drug Potential
Quinoxaline derivatives, which include pyrazoloquinoline structures, are investigated for their potential in pharmaceutical applications, especially as anticancer drugs. Their synthesis, structure, and biological activity are key areas of research, indicating the medical significance of these compounds (Abad et al., 2021).
Synthesis of Heterocyclic Systems
The synthesis of new Pyrazolo[3,4-b]quinolines and related condensed heterocyclic systems has been explored for their potential in various chemical and pharmaceutical applications. These studies focus on the development of new synthetic methodologies and understanding the properties of these heterocycles (Bakhite, 2001).
Molecular and Supramolecular Structures
Research into the molecular and supramolecular structures of compounds like this compound provides insights into their chemical properties and potential applications in material science and drug design. These studies often involve crystallography and molecular modeling (Kumara et al., 2016).
Supramolecular Aggregation
Investigations into the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, which includes pyrazoloquinoline derivatives, are significant for understanding their potential in material science, particularly in the development of new materials with specific physical properties (Portilla et al., 2005).
Microwave-Assisted Green Synthesis
The microwave-assisted multi-component protocol for the synthesis of pyrazolo-[3,4-b]-quinolines represents an advancement in green chemistry. This method emphasizes operational simplicity, environmental friendliness, and efficiency, highlighting the compound's relevance in sustainable chemical practices (Khumalo et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their interesting structural, biological, pharmacological, and reactivity features .
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound might interact with its targets through a process involving the trifluoromethyl group .
Biochemical Pathways
The compound might be involved in various biochemical reactions due to the presence of the trifluoromethyl group .
Pharmacokinetics
Similar compounds have been evaluated spectrophotometrically at room temperature in acetonitrile solution , which might give some insights into its pharmacokinetic properties.
Result of Action
Similar compounds have shown desirable levels of mean parasitemia and highest percent suppression against plasmodium berghei infected mice .
Action Environment
The compound’s action might be influenced by factors such as temperature, as similar compounds have been evaluated spectrophotometrically at room temperature .
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3/c1-15-7-10-18(11-8-15)30-23-19-12-9-17(24(25,26)27)13-21(19)28-14-20(23)22(29-30)16-5-3-2-4-6-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFQOZAMWNRUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)

![ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2879129.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879130.png)
![3-(2,5-dimethylbenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879131.png)
![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2879133.png)
![N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2879135.png)


![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2879140.png)

